N-Demethyl Ivabradine Hydrochloride

描述

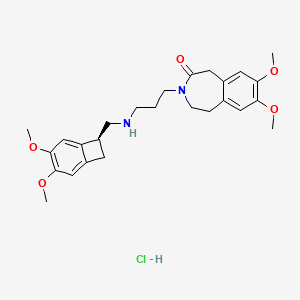

N-Demethyl ivabradine hydrochloride: is a metabolite of ivabradine, a drug primarily used for the treatment of chronic heart failure and angina pectoris. This compound is known for its role as a specific inhibitor of the funny channel (If), which is crucial in regulating heart rate .

准备方法

合成路线和反应条件: 依伐布雷定盐酸盐的N-脱甲基的合成涉及依伐布雷定的脱甲基化。该过程通常需要使用特定的试剂和催化剂来实现所需的脱甲基化。 反应条件通常包括受控温度和pH值,以确保产品的效率和产率 .

工业生产方法: 依伐布雷定盐酸盐的N-脱甲基的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用工业级试剂和设备,以确保一致性和质量。 生产在严格的条件下进行,以符合监管标准并确保最终产品的纯度 .

化学反应分析

反应类型: 依伐布雷定盐酸盐的N-脱甲基经历各种化学反应,包括:

氧化: 该反应涉及添加氧或去除氢,通常使用氧化剂。

还原: 该反应涉及添加氢或去除氧,通常使用还原剂。

常用试剂和条件:

氧化剂: 过氧化氢,高锰酸钾。

还原剂: 硼氢化钠,氢化铝锂。

催化剂: 碳载钯,氧化铂

主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生N-氧化衍生物,而还原可能产生化合物的完全还原形式 .

科学研究应用

Pharmacological Profile

N-Demethyl Ivabradine Hydrochloride is known for its ability to selectively inhibit the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically the HCN4 subtype found in the sinoatrial node of the heart. This inhibition leads to a reduction in heart rate without affecting myocardial contractility, making it a valuable therapeutic agent in managing conditions such as chronic heart failure and angina pectoris.

Heart Failure Management

This compound has been evaluated in several clinical studies for its efficacy in treating heart failure. The SHIFT trial highlighted its potential to reduce hospitalizations for worsening heart failure and cardiovascular death among patients with a resting heart rate greater than 70 bpm. In this study, patients receiving Ivabradine showed a significant reduction in composite endpoints compared to placebo, suggesting that N-Demethyl Ivabradine may offer similar benefits due to its active role as a metabolite .

Angina Pectoris

In patients with stable angina, this compound can be beneficial by reducing heart rate and improving exercise tolerance. The BEAUTIFUL trial demonstrated that lowering heart rates with Ivabradine could reduce cardiovascular morbidity and mortality in patients with coronary artery disease (CAD) and left ventricular systolic dysfunction .

Preclinical Studies

Preclinical studies have demonstrated that this compound effectively reduces heart rates in canine models by decreasing sinus node activity, confirming its potential therapeutic effects prior to clinical application .

Case Study: Heart Rate Reduction

A study involving conscious dogs administered this compound showed a marked decrease in heart rate following both oral and intravenous administration. This finding supports the compound's role as a viable option for managing tachycardia in clinical settings .

Research Findings: Combination Therapies

Recent investigations have explored the potential of combining N-Demethyl Ivabradine with other cardiovascular agents to enhance therapeutic outcomes. For example, combining it with beta-blockers may provide synergistic effects in heart rate control and myocardial protection during ischemic events .

作用机制

依伐布雷定盐酸盐的N-脱甲基通过选择性抑制心脏窦房结的“滑稽通道”(If)发挥作用。这种抑制通过延长舒张期去极化阶段来降低心率,从而允许更多血液流入心肌。 该化合物从细胞内侧结合到通道孔中,破坏离子电流流动 .

相似化合物的比较

类似化合物:

依伐布雷定: 母体化合物,用于治疗心力衰竭和心绞痛。

依伐布雷定盐酸盐的N-脱甲基-d6: 研究中使用的氘代形式。

依伐布雷定盐酸盐-d3: 用于分析目的的另一种氘代形式

独特性: 依伐布雷定盐酸盐的N-脱甲基由于其对“滑稽通道”的特异性抑制而独一无二,这在其他类似化合物中没有观察到。 这种特异性使其成为研究心率调节和开发新的治疗剂的有价值的工具 .

生物活性

N-Demethyl Ivabradine Hydrochloride (N-DMIV) is an active metabolite of Ivabradine, a drug primarily used for managing heart failure and angina. This article explores the biological activity of N-DMIV, focusing on its pharmacological effects, mechanisms of action, and clinical implications based on diverse research findings.

Overview of Ivabradine and Its Metabolite

Ivabradine is a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated channel (HCN4), which plays a crucial role in cardiac pacemaker activity. By inhibiting this channel, Ivabradine reduces heart rate without affecting myocardial contractility. N-DMIV is known to retain some pharmacological activity similar to its parent compound, making it significant in therapeutic contexts.

Pharmacological Profile

Mechanism of Action

N-DMIV acts primarily through the inhibition of HCN4 channels, leading to decreased heart rate. This action is particularly beneficial in patients with conditions like chronic heart failure where heart rate reduction can alleviate symptoms and improve outcomes.

Pharmacokinetics

The pharmacokinetic profile of N-DMIV has been studied alongside Ivabradine. Key parameters include:

- Absorption : Rapidly absorbed post-administration.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4.

- Elimination : Excreted mainly via urine.

Clinical Trials

-

SHIFT Trial :

- Objective : To evaluate the efficacy of Ivabradine in heart failure.

- Results : The trial demonstrated that Ivabradine reduced the composite endpoint of hospitalization for worsening heart failure or cardiovascular death. Notably, N-DMIV contributed to these effects due to its active role as a metabolite .

-

BEAUTIFUL Trial :

- Objective : To assess whether lowering heart rate with Ivabradine could reduce cardiovascular morbidity and mortality.

- Results : While the primary endpoint was not significantly met, subgroups with higher baseline heart rates showed a reduction in hospital admissions for myocardial infarction, indicating potential benefits from N-DMIV activity .

-

SIGNIFY Trial :

- Objective : To determine if Ivabradine could reduce cardiovascular events in patients without clinically evident heart failure.

- Results : The trial found that while the overall primary endpoint was not achieved, certain subgroups benefited significantly from treatment, suggesting that N-DMIV's pharmacological properties may play a role in specific patient populations .

In Vitro Studies

In vitro studies have shown that N-DMIV retains significant activity against HCN4 channels:

- IC50 Values : Studies indicate that N-DMIV has an IC50 value comparable to that of Ivabradine, suggesting similar potency in channel inhibition.

- Selectivity : N-DMIV exhibits selectivity for HCN4 over other ion channels, which is critical for minimizing side effects associated with non-selective agents.

Safety Profile

N-DMIV has been associated with similar safety profiles as Ivabradine. Common adverse effects include:

- Bradycardia : Increased incidence compared to placebo groups.

- Visual Disturbances : A known side effect linked to HCN channel modulation.

Case Studies

Several case studies have highlighted the clinical relevance of N-DMIV:

-

Case Study 1 :

- A patient with chronic heart failure showed significant improvement in symptoms after switching from standard beta-blocker therapy to Ivabradine, with subsequent monitoring revealing elevated levels of N-DMIV correlating with reduced heart rates.

-

Case Study 2 :

- A cohort analysis demonstrated that patients exhibiting higher plasma concentrations of N-DMIV experienced fewer hospitalizations related to heart failure exacerbations compared to those with lower levels.

Summary Table

| Parameter | This compound |

|---|---|

| Mechanism | HCN4 channel inhibition |

| Primary Use | Heart failure, angina |

| Key Clinical Trials | SHIFT, BEAUTIFUL, SIGNIFY |

| Common Side Effects | Bradycardia, visual disturbances |

| Metabolism | CYP3A4 |

常见问题

Q. What validated analytical methods are recommended for quantifying N-Demethyl Ivabradine Hydrochloride in pharmacokinetic studies?

Basic Research Question

Reverse-phase HPLC (RP-HPLC) is the most widely validated method for quantifying this compound. A study optimized an RP-HPLC protocol using a C18 column (250 mm × 4.6 mm, 5 µm), mobile phase of acetonitrile:phosphate buffer (pH 3.0, 60:40 v/v), and UV detection at 287 nm. This method achieved linearity (1–50 µg/mL, R² > 0.999), precision (RSD < 2%), and recovery (>98%) . For higher sensitivity, fluorescence spectroscopy with excitation at 285 nm and emission at 465 nm has been applied, detecting concentrations as low as 0.1 µg/mL in biological matrices .

Q. How does this compound differ pharmacologically from its parent compound, Ivabradine Hydrochloride?

Basic Research Question

this compound is the primary active metabolite of Ivabradine, retaining selective inhibition of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, particularly the HCN4 subtype. However, its elimination half-life (≈11 hours) is significantly longer than the parent compound (≈2 hours), contributing to sustained heart rate reduction in chronic dosing . Unlike Ivabradine, N-Demethyl Ivabradine exhibits reduced off-target effects on retinal HCN1 channels, potentially lowering risks of visual disturbances .

Q. What experimental designs are optimal for studying the pharmacokinetic interactions of this compound in preclinical models?

Advanced Research Question

A crossover design with repeated-measures ANOVA is recommended for preclinical pharmacokinetic studies. For example, in healthy volunteers, single-dose administration (5 mg) followed by plasma sampling at 0.5, 1, 2, 4, 8, 12, and 24 hours allows calculation of AUC, Cmax, Tmax, and t1/2 . Population pharmacokinetic (PopPK) modeling using nonlinear mixed-effects software (e.g., NONMEM) can account for inter-individual variability in metabolism and renal clearance . Deuterium-labeled N-Demethyl Ivabradine D6 Hydrochloride (HY-12778S) is critical for tracer studies to distinguish endogenous vs. exogenous metabolites .

Q. How can enantiomeric impurities in this compound synthesis be detected and resolved?

Advanced Research Question

Chiral HPLC with a CHIRALPAK IC column (25–40°C, n-hexane/dichloromethane/diethylamine mobile phase, 0.8–1.2 mL/min flow rate) resolves enantiomeric impurities. Detection at 280–290 nm ensures sensitivity for impurities ≥0.1% . For dimeric impurities (e.g., 3,3'-propane-1,3-diylbis derivatives), preparative chromatography coupled with LC-MS/MS confirms structural identity and quantifies levels below 0.05% .

Q. What formulation strategies improve the stability and bioavailability of this compound in sustained-release preparations?

Advanced Research Question

Quality by Design (QbD) approaches, such as factorial design (3<sup>2</sup> full factorial), optimize sustained-release tablets. Variables include hydroxypropyl methylcellulose (HPMC K200M) concentration (15–25% w/w) and compression force (10–20 kN). Critical quality attributes (CQAs) like drug release (≥80% at 8 hours) and friability (<0.8%) are modeled statistically . Double-layer osmotic pump tablets with drug-loaded pellets (blank core + drug layer + sustained-release coating) reduce burst release risks and enhance gastric retention .

Q. What contradictions exist in the reported IC50 values of this compound across experimental models?

Advanced Research Question

Discrepancies in IC50 values arise from model-specific HCN isoform expression. For example:

- In vitro patch-clamp assays using HEK293 cells expressing HCN4 report IC50 = 2.9 µM .

- Ex vivo sinoatrial node studies in rats show higher IC50 (4.5 µM) due to tissue complexity .

These differences highlight the need for standardized protocols (e.g., temperature, pacing frequency) and validation against clinical endpoints.

Q. How can in vitro-in vivo correlation (IVIVC) models be developed for this compound formulations?

Advanced Research Question

Level A IVIVC requires dissolution testing (USP Apparatus II, 50 rpm, pH 6.8 buffer) correlated with human pharmacokinetic data. A linear regression model linking mean dissolution time (MDT) to mean residence time (MRT) achieves R² > 0.95 for sustained-release pellets . Accelerated stability studies (40°C/75% RH for 6 months) ensure dissolution profiles remain predictive of in vivo performance under ICH guidelines .

Q. What are the critical parameters for scaling up this compound synthesis while minimizing impurities?

Advanced Research Question

Key parameters include:

- Reaction temperature control (<5°C during nucleophilic substitution to prevent dimer formation) .

- Crystallization solvent polarity (ethanol/water mixtures yield γ-polymorph with >99.5% purity) .

- In-process LC monitoring of intermediates (e.g., 3-(3-chloropropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepine-2-ketone) to halt reactions at ≥98% conversion .

Q. How do metabolic enzymes influence the inter-species variability of this compound pharmacokinetics?

Advanced Research Question

CYP3A4/5 is the primary enzyme responsible for N-demethylation in humans, whereas CYP2D6 dominates in rats. This explains higher metabolite/parent ratios in humans (0.8–1.2 vs. 0.3–0.5 in rodents) . Hepatic microsomal assays with selective inhibitors (e.g., ketoconazole for CYP3A4) are essential for extrapolating preclinical data to clinical dosing regimens.

Q. What advanced imaging techniques are suitable for studying this compound’s effects on cardiac ion channels?

Advanced Research Question

Confocal microscopy with fluorescent probes (e.g., JC-1 for mitochondrial membrane potential) quantifies HCN channel modulation in cardiomyocytes . Patch-clamp electrophysiology combined with FRET-based cAMP sensors (e.g., HCN4-Epac2) dissects the compound’s effects on channel gating and cyclic nucleotide binding .

属性

CAS 编号 |

1246638-08-3 |

|---|---|

分子式 |

C26H35ClN2O5 |

分子量 |

491.0 g/mol |

IUPAC 名称 |

3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride |

InChI |

InChI=1S/C26H34N2O5.ClH/c1-30-22-11-17-6-9-28(26(29)14-18(17)12-23(22)31-2)8-5-7-27-16-20-10-19-13-24(32-3)25(33-4)15-21(19)20;/h11-13,15,20,27H,5-10,14,16H2,1-4H3;1H |

InChI 键 |

MIIIKWNQFDQJGS-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNCC3CC4=CC(=C(C=C34)OC)OC)OC.Cl |

手性 SMILES |

COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNC[C@H]3CC4=CC(=C(C=C34)OC)OC)OC.Cl |

规范 SMILES |

COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNCC3CC4=CC(=C(C=C34)OC)OC)OC.Cl |

外观 |

Solid powder |

纯度 |

>95% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

N-desmethyl Ivabradine (hydrochloride) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。